
3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-3,5,4’-trihydroxyflavone-7-neohesperidoside typically involves the extraction from natural sources such as Cleome droserifolia . The extraction process includes the use of solvents like ethanol, followed by purification steps such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the extraction and purification techniques used in laboratory settings can be scaled up for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions
3’-Methoxy-3,5,4’-trihydroxyflavone-7-neohesperidoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the flavonoid structure, potentially altering its biological activity.
Substitution: This reaction can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinones, while reduction may yield dihydroflavonoids .
Aplicaciones Científicas De Investigación
3’-Methoxy-3,5,4’-trihydroxyflavone-7-neohesperidoside has several scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reactions.
Biology: Investigated for its biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential hepatoprotective effects, which could lead to new treatments for liver diseases.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 3’-Methoxy-3,5,4’-trihydroxyflavone-7-neohesperidoside involves its interaction with various molecular targets and pathways. It is believed to exert its hepatoprotective effects by modulating oxidative stress and inflammation pathways. The compound may also interact with enzymes involved in liver metabolism, thereby protecting liver cells from damage .
Comparación Con Compuestos Similares
Similar Compounds
Luteolin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and potential health benefits.
Kaempferol: A flavonoid with anti-cancer and anti-inflammatory effects.
Uniqueness
3’-Methoxy-3,5,4’-trihydroxyflavone-7-neohesperidoside is unique due to its specific structure, which includes a methoxy group at the 3’ position and a neohesperidoside moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C28H32O16 |
|---|---|
Peso molecular |
624.5 g/mol |
Nombre IUPAC |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1 |
Clave InChI |
SQRDLGLEZIBQLI-PDDXIVOGSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


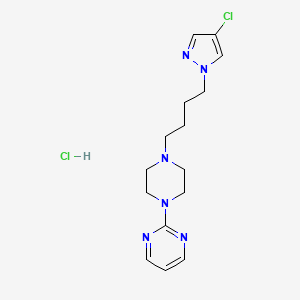
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)
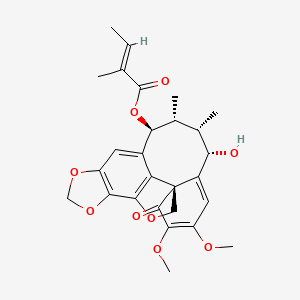
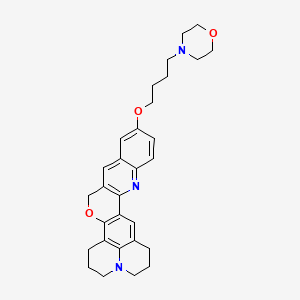


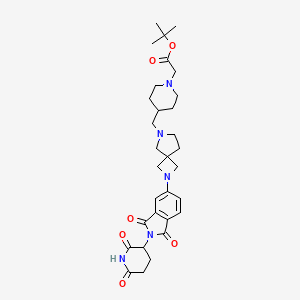
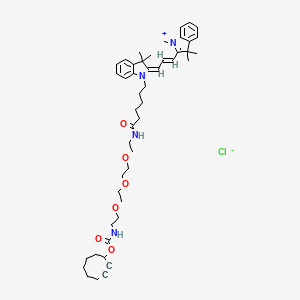


![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)
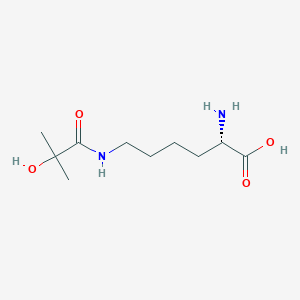
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
